异美洲醇 A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

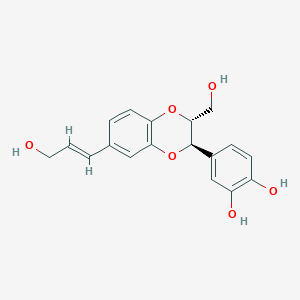

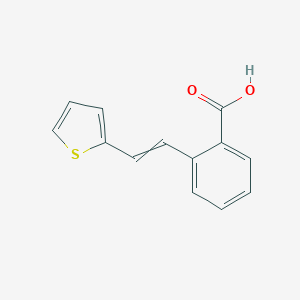

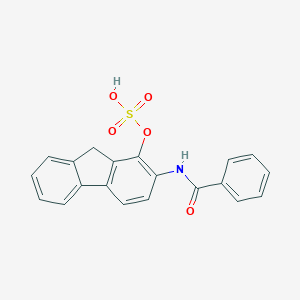

Isoamericanol A belongs to the class of organic compounds known as phenylbenzo-1,4-dioxanes . It is specifically present in the seed coat of tung trees and has been detected in American pokeweeds and fruits . It exhibits strong antioxidative activity .

Synthesis Analysis

Isoamericanol A was synthesized from the radical coupling reaction of caffeyl alcohol . In this process, caffeyl alcohol was dissolved in an acetone–toluene mixture and Ag2CO3 was added to the solution at room temperature .Molecular Structure Analysis

The structures of Isoamericanol A have been elucidated based on spectroscopic data and then confirmed by chemical correlation with the previously known isoamericanin A .Chemical Reactions Analysis

Isoamericanol A has been found to inhibit the oxidation of biodiesel . This suggests that it has potential applications in industries that utilize biodiesel fuel.科学研究应用

倍半木脂素和分离技术

异美洲醇 A 已被确定为巴西植物 Joannesia princeps 中的主要成分,研究人员从该植物的种子中分离出倍半木脂素。这项研究为区分美洲醇类和异美洲醇类化合物的发展光谱法做出了贡献(Waibel et al., 2003)。

合成和生物学特性

异美洲醇 A 的对映选择性全合成已经实现,突出了其生物活性。考虑到异美洲醇 A 广泛的生物学特性,这种合成对于进一步研究和利用异美洲醇 A 至关重要(Pilkington & Barker, 2014)。

植物生长抑制

异美洲醇 A 表现出植物生长抑制活性,正如一项研究中所证明的那样,它显着抑制了西洋菜幼苗的生长。这表明其在理解植物生长和发育机制方面的潜在用途(Chaipon et al., 2019)。

抗炎应用

对沙棘叶的研究表明,与异美洲醇 A 在结构上相关的异美洲醇 B 显着抑制了细胞中的一氧化氮产生,表明具有抗炎作用。这指出了异美洲醇 A 在炎症性疾病治疗中的潜在应用(Liao et al., 2013)。

抗癌潜力

异美洲醇 A 对某些人类癌细胞系的增殖显示出抑制作用,表明其作为癌症治疗剂的潜力。这种作用在乳腺癌细胞的细胞周期停滞中尤为明显(Katagi et al., 2016)。

未来方向

属性

CAS 编号 |

133838-66-1 |

|---|---|

产品名称 |

Isoamericanol A |

分子式 |

C18H18O6 |

分子量 |

330.3 g/mol |

IUPAC 名称 |

4-[(2R,3R)-2-(hydroxymethyl)-6-[(E)-3-hydroxyprop-1-enyl]-2,3-dihydro-1,4-benzodioxin-3-yl]benzene-1,2-diol |

InChI |

InChI=1S/C18H18O6/c19-7-1-2-11-3-6-15-16(8-11)24-18(17(10-20)23-15)12-4-5-13(21)14(22)9-12/h1-6,8-9,17-22H,7,10H2/b2-1+/t17-,18-/m1/s1 |

InChI 键 |

PPZYUSOIUGJLFB-ZHEVZCJESA-N |

手性 SMILES |

C1=CC2=C(C=C1/C=C/CO)O[C@@H]([C@H](O2)CO)C3=CC(=C(C=C3)O)O |

SMILES |

C1=CC2=C(C=C1C=CCO)OC(C(O2)CO)C3=CC(=C(C=C3)O)O |

规范 SMILES |

C1=CC2=C(C=C1C=CCO)OC(C(O2)CO)C3=CC(=C(C=C3)O)O |

同义词 |

isoamericanol A |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[(4R)-3-oxo-1,2-oxazolidin-4-yl]carbamate](/img/structure/B159811.png)

![5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B159827.png)

![[(1R,4S)-4-(2-amino-6-oxo-3H-purin-9-yl)cyclopent-2-en-1-yl] (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate](/img/structure/B159831.png)